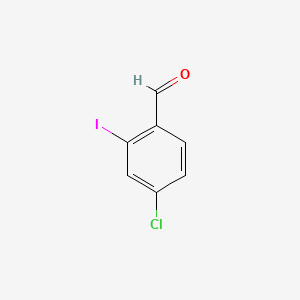

4-Chloro-2-iodobenzaldehyde

Description

Properties

IUPAC Name |

4-chloro-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCMFDAIQVMIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132901-37-2 | |

| Record name | 4-chloro-2-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Chloro-2-iodobenzaldehyde: A Trifunctional Linchpin for Advanced Synthesis

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Aryl halides and aldehydes represent two of the most versatile classes of functional groups, serving as foundational pillars for carbon-carbon and carbon-heteroatom bond formation. 4-Chloro-2-iodobenzaldehyde is a uniquely valuable reagent that embodies the principles of synthetic efficiency and strategic design. Possessing three distinct and orthogonally reactive functional groups—an aldehyde, an iodide, and a chloride—this molecule is not merely a static building block but a dynamic platform for sequential, site-selective chemical transformations.

The strategic placement of the halogens is key to its utility. The carbon-iodine bond is significantly more reactive towards oxidative addition by transition metals (e.g., palladium, copper) than the more robust carbon-chlorine bond. This reactivity differential allows for selective functionalization at the 2-position via cross-coupling chemistry while leaving the 4-position's chloro group and the 1-position's aldehyde available for subsequent manipulations. This guide provides an in-depth analysis of this compound, from its core properties to its application in sophisticated synthetic workflows, offering field-proven insights for researchers at the forefront of chemical innovation.

Core Properties and Identification

Accurate identification and understanding of a reagent's physical properties are the bedrock of reproducible and safe experimentation.

CAS Number : 132901-37-2[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIO | [1] |

| Molecular Weight | 266.46 g/mol | [1] |

| MDL Number | MFCD18070971 | [1] |

| Appearance | Not specified, likely a white to yellow solid | Inferred from related benzaldehydes |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1][3] |

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in readily available databases. Researchers should consult the certificate of analysis from their specific supplier.

The Synthetic Potential: A Trifecta of Reactivity

The power of this compound lies in the distinct reactivity of its three functional groups. This allows for a programmed, multi-step synthesis to proceed from a single, commercially available starting material.

Caption: Key reactive sites on the this compound scaffold.

The Aldehyde Handle: Gateway to Diverse Functionalities

The aldehyde group is a cornerstone of organic synthesis. It readily participates in a wide array of transformations:

-

Condensation Reactions: Forms Schiff bases with primary amines and participates in aldol reactions, providing a route to larger, more complex structures.[4]

-

Reductive Amination: A powerful method for synthesizing secondary and tertiary amines, which are prevalent motifs in pharmaceuticals.

-

Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, offering access to different functional group classes.

-

Wittig and Related Olefinations: Provides a reliable method for forming carbon-carbon double bonds.

The Iodide Handle: The Cross-Coupling Workhorse

The carbon-iodine bond at the 2-position is the most labile site for transition metal-catalyzed cross-coupling reactions. Its high reactivity allows these reactions to proceed under relatively mild conditions with high selectivity over the C-Cl bond. This is the primary strategic advantage of this reagent.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used C-C bond-forming reactions in drug discovery.

-

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group, a key linker in materials science and a component of many bioactive molecules.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

The Chloride Handle: A Latent Site for Further Functionalization

While significantly less reactive than the iodide, the C-Cl bond is not inert. It can be activated for cross-coupling under more forcing conditions (e.g., using specialized ligands and higher temperatures) after the iodide has been functionalized. Alternatively, it can be a site for nucleophilic aromatic substitution (SₙAr) if a strong electron-withdrawing group is present on the ring.

Application in a Drug Discovery Context: A Representative Workflow

The true value of this compound is demonstrated in its application. A common challenge in medicinal chemistry is the rapid synthesis of analog libraries to explore a molecule's structure-activity relationship (SAR). The orthogonal reactivity of this building block is ideally suited for this purpose.

Consider a hypothetical workflow to synthesize a library of substituted biaryl amines, a common scaffold in kinase inhibitors.

Caption: A representative synthetic workflow using this compound.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the selective reaction at the C-I bond, leaving the C-Cl and aldehyde groups intact.

Rationale: The choice of a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) is crucial. It has a high affinity for oxidative addition into the weaker C-I bond over the C-Cl bond. A mild base like sodium carbonate is sufficient to facilitate the transmetalation step without promoting side reactions at the aldehyde.

Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

-

Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting aldehyde is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the 2-aryl-4-chlorobenzaldehyde intermediate.

Spectroscopic Profile: Verifying the Structure

Characterization is a self-validating step in any synthesis. The expected spectroscopic data for this compound are as follows.

-

¹H NMR: The spectrum will be characterized by signals in the aromatic region (approx. 7.5-8.0 ppm) and a distinct singlet for the aldehyde proton downstream (approx. 9.9-10.1 ppm).[5] The coupling patterns of the three aromatic protons will be complex due to the substitution pattern but will integrate to 3H.

-

¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (approx. 190-195 ppm). The carbon bearing the iodine (C2) will be shifted upfield relative to a C-H carbon (approx. 95-100 ppm), which is a characteristic effect of iodine. Other aromatic signals will appear in the typical 125-140 ppm range.

-

IR Spectroscopy: Key stretches will confirm the functional groups. A strong C=O stretch for the conjugated aldehyde will be present around 1690-1710 cm⁻¹.[5] C-H stretches for the aldehyde will appear as two distinct bands between 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[5]

Safety and Handling

As a halogenated aromatic aldehyde, this compound requires careful handling in a well-ventilated fume hood. While a specific safety data sheet (SDS) was not retrieved, data from analogous compounds like 4-chlorobenzaldehyde and 4-iodobenzaldehyde suggest the following hazards and precautions.[6][7]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9] May cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Avoid generating dust.[6][7] Keep away from strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere as recommended.[1][3]

Conclusion

This compound is a prime example of a modern synthetic building block designed for efficiency and selectivity. Its trifunctional nature allows chemists to perform sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular targets in pharmaceutical and materials research. By understanding the hierarchy of reactivity among its functional groups and employing well-established protocols, researchers can leverage this reagent to accelerate their discovery programs.

References

-

ChemBK. 4-Chloro-2-iodo-benzaldehyde. [Link]

-

Oxford Lab Fine Chem LLP. material safety data sheet - 4-chloro benzaldehyde 98%. [Link]

-

PubChem. 3-Chloro-2-iodobenzaldehyde. [Link]

-

ResearchGate. The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions a. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Examples - Example 7. [Link]

-

Shahab, K. et al. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

Sources

- 1. 132901-37-2|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-2-iodo-benzaldehyde | 132901-37-2 [chemicalbook.com]

- 3. 26260-02-6|2-Iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. 3-Chloro-2-iodobenzaldehyde | C7H4ClIO | CID 86592640 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-2-iodobenzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring an electrophilic aldehyde group and two distinct halogen atoms on the benzene ring, offers a versatile platform for a variety of chemical transformations. The presence of the iodo and chloro substituents at positions 2 and 4, respectively, allows for selective and sequential reactions, making it a valuable tool for the construction of novel bioactive compounds. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzaldehyde with the chemical formula C₇H₄ClIO.[1] Its structure is characterized by a benzene ring functionalized with a formyl group (-CHO), a chlorine atom at the para-position (C4), and an iodine atom at the ortho-position (C2) relative to the aldehyde.

Caption: 2D structure of this compound.

The strategic placement of these functional groups imparts distinct chemical reactivity. The aldehyde group is a versatile handle for nucleophilic additions, condensations, and reductive aminations. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, rendering it more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132901-37-2 | [1] |

| Molecular Formula | C₇H₄ClIO | [1] |

| Molecular Weight | 266.46 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [2] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the aldehydic proton.

-

Aldehydic Proton (CHO): A singlet peak is anticipated around δ 9.9-10.1 ppm, characteristic of an aromatic aldehyde proton.[3]

-

Aromatic Protons:

-

One proton will be ortho to both the iodine and the aldehyde group.

-

Another proton will be ortho to the chlorine and meta to the aldehyde.

-

The third aromatic proton will be meta to both the iodine and the aldehyde group. These protons will likely appear as doublets or doublet of doublets in the range of δ 7.5-8.0 ppm, with coupling constants typical for aromatic systems.

-

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-192 ppm, is characteristic of the aldehyde carbonyl carbon.[3]

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-145 ppm). The carbons attached to the electronegative halogen atoms (chlorine and iodine) will have their chemical shifts influenced accordingly. The carbon bearing the iodine atom is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1690-1715 cm⁻¹.[4] Characteristic bands for C-H stretching of the aldehyde and aromatic rings, as well as C=C stretching vibrations of the aromatic ring, will also be present. The C-Cl and C-I stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 266, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the formyl group (-CHO), iodine, and chlorine atoms.

Synthesis of this compound

Hypothetical Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical)

-

Protection of the Aldehyde: The aldehyde group of 4-chlorobenzaldehyde would first be protected to prevent its reaction with the strong base used in the subsequent step. This can be achieved by converting it to an acetal, for example, by reacting with ethylene glycol in the presence of an acid catalyst.

-

Directed ortho-Metalation: The protected 4-chlorobenzaldehyde would then be treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature. The chloro group would act as a directing group, facilitating the deprotonation of the ortho-position (C2).

-

Iodination: The resulting ortho-lithiated species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the C2 position.

-

Deprotection: Finally, the protecting group on the aldehyde is removed by acidic hydrolysis to yield the desired product, this compound.

Note: This proposed synthesis is based on well-established methodologies in organic synthesis. The actual experimental conditions would require optimization of reagents, solvents, temperatures, and reaction times.

Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable precursor in the synthesis of various pharmaceutically active compounds. Its ability to undergo selective cross-coupling reactions at the iodo-position, followed by further modifications of the chloro and aldehyde functionalities, allows for the efficient construction of complex molecular scaffolds.

Case Study: Synthesis of Glycine Transporter 1 (GlyT1) Inhibitors

This compound has been utilized as a key starting material in the synthesis of potent and selective inhibitors of the glycine transporter 1 (GlyT1).[5][6] GlyT1 inhibitors are being investigated as potential therapeutics for schizophrenia and other central nervous system disorders by modulating glutamatergic neurotransmission.[7]

A patent describes a synthetic route where this compound is a key building block in the preparation of a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides.[5] The synthesis involves a multi-step sequence where the aldehyde functionality is transformed, and the iodo- and chloro-substituents are exploited for further diversification of the molecule.

Illustrative Reaction Scheme

Caption: Generalized synthetic approach to GlyT1 inhibitors using this compound.

This application highlights the strategic importance of the unique substitution pattern of this compound in medicinal chemistry, enabling the synthesis of complex molecules with therapeutic potential.

Potential Role in the Synthesis of TRPA1 Antagonists

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a validated target for the development of novel analgesics for the treatment of pain.[8][9] Several small molecule TRPA1 antagonists have been developed, and the benzaldehyde moiety is a common feature in some of these compounds. While direct synthesis of TRPA1 antagonists from this compound was not explicitly detailed in the searched literature, its structural features make it a highly plausible starting material for the synthesis of such compounds.[10][11] The chloro- and iodo-substituents can be used to introduce various functionalities through cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of potential TRPA1 antagonists.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for related compounds like 4-chlorobenzaldehyde, it is likely to be an irritant to the skin, eyes, and respiratory system.[12]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable building block with significant potential in the field of drug discovery. Its unique molecular architecture, featuring an aldehyde group and two different halogen atoms with distinct reactivities, provides a versatile platform for the construction of complex and diverse molecular scaffolds. While detailed experimental protocols for its synthesis and comprehensive spectroscopic data are not widely published, its utility has been demonstrated in the synthesis of GlyT1 inhibitors. The continued exploration of the reactivity of this compound is likely to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents targeting a range of diseases.

References

- Electronic Supplementary Information. The Royal Society of Chemistry. (URL not provided)

- Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot - Beilstein Journals. (URL not provided)

- What are the Applications and Health Hazards of 4-Chlorobenzaldehyde in Medicinal Chemistry? - Guidechem. (URL not provided)

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. (2024-09-13)

- Preparation method and application of 4-chlorobenzaldehyde - ChemicalBook. (URL not provided)

- 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem. (URL not provided)

- 4-Iodobenzaldehyde 96 15164-44-0 - Sigma-Aldrich. (URL not provided)

- Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides - PubMed. (URL not provided)

- Benzaldehyde, 4-chloro- - the NIST WebBook. (URL not provided)

- What are the synthesis methods and practical applications of 4-Iodobenzaldehyde? - FAQ. (URL not provided)

- Benzaldehyde, 4-chloro- - the NIST WebBook. (URL not provided)

- 4-Chloro-2-iodo-benzaldehyde - ChemBK. (URL not provided)

- 4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum - ChemicalBook. (URL not provided)

- This compound[132901-37-2] | CASNU. (URL not provided)

- 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum - ChemicalBook. (URL not provided)

- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (URL not provided)

- Supporting Information - The Royal Society of Chemistry. (URL not provided)

- Chemical structures of TRPA1 antagonists with their respective identification.

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)

- Method for synthesizing chloramphenicol from 4-chloro-benzaldehyde - Eureka | P

- 4-Chloro-2-iodo-benzaldehyde | 132901-37-2 - ChemicalBook. (2023-07-22)

- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2021-10-06)

- Structures of TRPA1 antagonists discussed in this review.

- Chemical structures of TRPA1 antagonists with their respective identification.

- 4-chlorobenzaldehyde ir spectrum labeled - Sigma-Aldrich. (URL not provided)

- 4-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not provided)

- Benzaldehyde, 4-chloro- - the NIST WebBook. (URL not provided)

- Building Blocks for Innovation: Exploring 4-Iodobenzaldehyde as a Specialty Chemical. (URL not provided)

- TRPA1 Antagonists for Pain Relief - MDPI. (URL not provided)

- p-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (URL not provided)

- m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (URL not provided)

- Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC - PubMed Central. (2023-03-27)

- In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC. (2013-01-30)

- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2021-10-06)

Sources

- 1. chembk.com [chembk.com]

- 2. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 5. Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1260810-79-4 Cas No. | 2-Chloro-4-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 9. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 12. 132901-37-2|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Guide to the Safe Handling and Storage of 4-Chloro-2-iodobenzaldehyde

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Chloro-2-iodobenzaldehyde (CAS No. 132901-37-2). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a culture of safety in the laboratory.

Section 1: Compound Identification and Properties

This compound is a halogenated aromatic aldehyde, a class of compounds frequently utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical agents. Understanding its fundamental physical and chemical properties is the first step in establishing safe handling protocols. The aldehyde functional group and the presence of both chlorine and iodine atoms on the benzene ring dictate its reactivity and toxicological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132901-37-2 | [1][2] |

| Molecular Formula | C₇H₄ClIO | [1][3] |

| Molecular Weight | 266.46 g/mol | [1][3] |

| Appearance | Colorless to yellow powder or white crystalline solid. | [4] |

| Storage Temperature | 2-8°C, under an inert atmosphere. | [1] |

Note: Comprehensive data on properties like melting point, boiling point, and solubility for this specific isomer are not consistently available across primary safety documents. Researchers should treat it as a solid with low volatility under standard laboratory conditions.

Section 2: Hazard Identification and Toxicological Assessment

Based on GHS classifications from supplier safety data sheets, this compound is considered a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[5][6][7]

GHS Hazard Statements:

Causality Behind the Hazards:

-

Oral Toxicity (H302): Aldehydes can react with biological macromolecules. If ingested, this compound can cause systemic effects.

-

Skin and Eye Irritation (H315, H319): As an aromatic aldehyde, the compound can act as a sensitizer and irritant upon contact with skin and mucous membranes, including the eyes, leading to inflammation, redness, and discomfort.[4][6] Prolonged contact should be avoided.

-

Respiratory Irritation (H335): Fine dust or powder of the compound can irritate the respiratory tract if inhaled.[5][7] The causality lies in the direct interaction of the chemical with the mucosal surfaces of the lungs and airways. Therefore, handling procedures must be designed to minimize dust generation.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and appropriate PPE, is essential for minimizing exposure. The selection of PPE is not a static choice but a dynamic decision based on the specific experimental context.

Engineering Controls

-

Fume Hood: All weighing and handling of this compound powder must be performed in a certified chemical fume hood to control dust and prevent inhalation.[5][7]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]

Personal Protective Equipment (PPE) Protocol

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

Caption: PPE selection workflow based on the experimental task.

Justification for PPE Choices:

-

Eye Protection: Safety glasses with side-shields are mandatory at a minimum.[5] When there is a risk of splashing, chemical safety goggles should be used.[8]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[5] Gloves should be inspected before use and disposed of properly after handling the compound.[5]

-

Skin and Body Protection: A standard laboratory coat should be worn and buttoned to protect from accidental skin contact.[9] For larger quantities, additional protective clothing may be necessary.

Section 4: Safe Handling and Operational Protocols

Adherence to good laboratory practices is paramount. The following step-by-step protocol provides a framework for handling this compound safely.

Protocol 4.1: Weighing and Transferring the Solid Compound

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, receiving flask).

-

Don PPE: Wear a lab coat, nitrile gloves, and safety goggles.

-

Transfer: Conduct all operations inside the fume hood. Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

-

Minimize Dust: Avoid creating dust during transfer.[5][7] Do not crush or grind the material outside of a contained system.

-

Sealing: Tightly close the main container immediately after use to prevent exposure to air and moisture.[9]

-

Cleanup: Clean any residual powder from the spatula and work surface using a damp cloth or paper towel, and dispose of it as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[5]

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store the compound in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is between 2-8°C.[1] Keep the container tightly sealed and protect it from direct sunlight.[9] It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4][9] The aldehyde group is susceptible to oxidation, which can be an exothermic and potentially hazardous reaction.

Section 6: Accidental Release and Emergency Procedures

Preparedness is key to effectively managing accidental spills or exposures.

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Decision tree for responding to a chemical spill.

General Spill Cleanup Protocol:

-

Evacuate non-essential personnel from the area.[5]

-

Ensure adequate ventilation.[5]

-

Wear appropriate PPE, including respiratory protection if dust is airborne.

-

For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[5]

-

Do not let the chemical enter drains or waterways.[5]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and give one or two glasses of water to drink. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]

Section 7: Waste Disposal

All waste containing this compound, including contaminated materials like gloves and weigh boats, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.[5]

-

Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste streams unless directed by a safety professional.

Section 8: References

-

4-CHLOROBENZALDEHYDE GHS Safety Data Sheet. (n.d.). Sdfine. Retrieved January 16, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET - 4-chloro benzaldehyde 98%. (n.d.). Oxford Lab Fine Chem. Retrieved January 16, 2026, from [Link]

-

PubChem Compound Summary for CID 86592640, 3-Chloro-2-iodobenzaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

ICSC 0641 - o-CHLOROBENZALDEHYDE. (n.d.). ILO and WHO. Retrieved January 16, 2026, from [Link]

-

Material Safety Data Sheet - 3,4-Diaminobenzoic acid, 97%. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]

Sources

- 1. 132901-37-2|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-2-iodo-benzaldehyde | 132901-37-2 [chemicalbook.com]

- 3. 3-Chloro-2-iodobenzaldehyde | C7H4ClIO | CID 86592640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-iodobenzaldehyde

Molecular Structure and Spectroscopic Overview

4-Chloro-2-iodobenzaldehyde possesses a unique substitution pattern on the benzene ring that significantly influences its spectroscopic properties. The presence of a strongly electron-withdrawing aldehyde group, a moderately electron-withdrawing chlorine atom, and a bulky, weakly electron-withdrawing iodine atom creates a distinct electronic and steric environment. This guide will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed rationale for the predicted spectral features.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CHO | 9.9 - 10.1 | s | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| H-3 | 7.8 - 8.0 | d | ~2 | This proton is ortho to the iodine and meta to the aldehyde and chlorine, leading to a downfield shift. It will be split by H-5. |

| H-5 | 7.4 - 7.6 | dd | ~8, ~2 | This proton is ortho to the chlorine and meta to the iodine and aldehyde. It will be split by H-6 and H-3. |

| H-6 | 7.9 - 8.1 | d | ~8 | This proton is ortho to the aldehyde group, leading to significant deshielding. It will be split by H-5. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Six aromatic carbon signals and one carbonyl carbon signal are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 190 - 195 | The carbonyl carbon is highly deshielded. |

| C-1 | 135 - 140 | The carbon attached to the aldehyde group. |

| C-2 | 95 - 100 | The carbon bearing the iodine atom is significantly shielded due to the "heavy atom effect". |

| C-3 | 140 - 145 | This carbon is deshielded by the adjacent iodine. |

| C-4 | 138 - 142 | The carbon attached to the chlorine atom. |

| C-5 | 128 - 132 | A standard aromatic CH carbon. |

| C-6 | 130 - 135 | This carbon is deshielded by the ortho aldehyde group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 220-240 ppm is standard.

-

-

Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong carbonyl stretch of the aldehyde.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H (aldehyde) | 2820-2850 and 2720-2750 | Medium to Weak | Characteristic Fermi resonance doublet for the aldehyde C-H stretch. |

| C=O (aldehyde) | 1690-1710 | Strong | The carbonyl stretching frequency is influenced by the electronic effects of the ring substituents. |

| C=C (aromatic) | 1550-1600 | Medium | Aromatic ring stretching vibrations. |

| C-Cl | 700-800 | Strong | Carbon-chlorine stretching vibration. |

| C-I | 500-600 | Medium | Carbon-iodine stretching vibration. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Rationale |

| [M]⁺ | 266, 268 | Molecular ion peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two peaks at a 3:1 intensity ratio. |

| [M-H]⁺ | 265, 267 | Loss of a hydrogen atom from the aldehyde. |

| [M-CHO]⁺ | 237, 239 | Loss of the formyl radical. |

| [M-I]⁺ | 139, 141 | Loss of an iodine radical. |

| [C₇H₄ClO]⁺ | 139, 141 | Same as [M-I]⁺. |

| [C₆H₄Cl]⁺ | 111, 113 | Loss of iodine and CO. |

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Record the mass-to-charge ratio (m/z) and relative abundance of the detected ions.

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion

The spectroscopic characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework based on established spectroscopic principles and data from analogous compounds. By following the outlined experimental protocols and comparing the obtained data with the predictions herein, researchers can ensure the accurate identification and purity assessment of this important chemical intermediate.

References

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

The Solubility Profile of 4-Chloro-2-iodobenzaldehyde: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-chloro-2-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. We delve into the theoretical underpinnings of its solubility based on Hansen Solubility Parameters (HSPs), offering a predictive model for its behavior in a range of common organic solvents. This theoretical framework is complemented by a detailed, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, providing both predictive insights and practical methodologies for handling this compound.

Introduction: The Significance of this compound and its Solubility

This compound (C₇H₄ClIO) is a halogenated aromatic aldehyde of significant interest in organic synthesis.[1][2] Its trifunctional nature, possessing an aldehyde group and two different halogen substituents, makes it a versatile building block for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.

The solubility of this compound is a critical physical property that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust crystallization processes, and ensuring the homogeneity of formulations. This guide aims to provide a dual approach to understanding the solubility of this compound: a predictive theoretical model and a rigorous experimental validation protocol.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility, and Hansen Solubility Parameters (HSP) provide a powerful quantitative framework to this adage.[3] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is predicted to be soluble in a solvent if their HSP values are similar. This similarity is quantified by the Hansen Solubility Parameter distance (Ra), calculated as follows:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher likelihood of solubility.

Estimation of Hansen Solubility Parameters for this compound

To predict the solubility of this compound, we first need to estimate its HSPs. The van Krevelen-Hoftyzer group contribution method provides a reliable means of calculating these parameters based on the molecular structure of the compound.[4] This method assigns specific values to different functional groups for their contribution to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (Vi).

The following equations are used for the calculation:

-

δd = ΣFdi / ΣVi

-

δp = √(ΣFpi²) / ΣVi

-

δh = √(ΣEhi / ΣVi)

Table 1: Van Krevelen-Hoftyzer Group Contributions for this compound

| Functional Group | Number | Fdi (J⁰⁵·cm¹⁵·mol⁻¹) | Fpi² (J·cm³·mol⁻²) | Ehi (J·mol⁻¹) | Vi (cm³·mol⁻¹) |

| -CHO (Aldehyde) | 1 | 290 | 160000 | 4000 | 28.5 |

| -Cl (Aromatic) | 1 | 470 | 90000 | 400 | 24.0 |

| -I (Aromatic) | 1 | 790 | 40000 | 400 | 37.0 |

| C- (Aromatic) | 2 | 0 | 0 | 0 | 13.5 |

| =CH- (Aromatic) | 4 | 280 | 0 | 0 | 15.1 |

| Total | 2660 | 290000 | 4800 | 163.4 |

Calculated HSPs for this compound:

-

ΣFdi = 1 * 290 + 1 * 470 + 1 * 790 + 4 * 280 = 2670 J⁰⁵·cm¹⁵·mol⁻¹

-

ΣFpi² = 1 * 160000 + 1 * 90000 + 1 * 40000 = 290000 J·cm³·mol⁻²

-

ΣEhi = 1 * 4000 + 1 * 400 + 1 * 400 = 4800 J·mol⁻¹

-

ΣVi = 1 * 28.5 + 1 * 24.0 + 1 * 37.0 + 2 * 13.5 + 4 * 15.1 = 176.9 cm³·mol⁻¹

-

δd = 2670 / 176.9 = 15.1 MPa⁰⁵

-

δp = √290000 / 176.9 = 3.0 MPa⁰⁵

-

δh = √4800 / 176.9 = 5.2 MPa⁰⁵

Predicted Solubility in Common Organic Solvents

Using the calculated HSPs for this compound and the known HSPs for common organic solvents, we can predict its relative solubility. A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) | Ra (HSP Distance) | Predicted Solubility |

| This compound | 15.1 | 3.0 | 5.2 | - | - |

| Acetone | 15.5 | 10.4 | 7.0 | 7.6 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.3 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.5 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.2 | High |

| Hexane | 14.9 | 0.0 | 0.0 | 6.0 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 19.8 | Very Low |

| Toluene | 18.0 | 1.4 | 2.0 | 4.9 | High |

Based on these calculations, this compound is predicted to have high solubility in dichloromethane, ethyl acetate, and toluene. Moderate solubility is expected in acetone and hexane, while it is predicted to have low to very low solubility in highly polar, protic solvents like ethanol and methanol.

Experimental Protocol for Quantitative Solubility Determination

To validate the theoretical predictions and provide precise quantitative data, a rigorous experimental protocol is necessary. The following section outlines a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

UV/Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the workflow for the quantitative determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (to ensure undissolved solid remains) into a series of vials.

-

Add a precise volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

-

Sampling and Sample Preparation:

-

Cease agitation and allow the excess solid to settle for at least 30 minutes.

-

Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately prepare a series of dilutions of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

UV/Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Measure the absorbance of the diluted samples and determine their concentrations from the calibration curve.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water).

-

Prepare a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration.

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factors.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the experimental data, the following self-validating checks should be incorporated:

-

Equilibrium Confirmation: Take samples at different time points (e.g., 24, 36, and 48 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.

-

Purity of Solute and Solvents: Use high-purity starting materials and verify their purity if necessary.

-

Instrument Calibration: Regularly calibrate the analytical balance, thermometer, and analytical instruments (UV/Vis or HPLC).

-

Reproducibility: Perform each solubility measurement in triplicate to assess the precision of the results.

Visualization of Molecular Interactions

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram visualizes these potential interactions.

Caption: Molecular interactions influencing solubility.

Conclusion

This technical guide provides a robust framework for understanding and quantifying the solubility of this compound. The theoretical predictions based on Hansen Solubility Parameters offer a valuable tool for initial solvent screening and for rationalizing observed solubility behavior. The detailed experimental protocol provides a reliable method for obtaining accurate and reproducible quantitative solubility data. By integrating both theoretical and practical approaches, researchers can confidently handle and utilize this compound in their synthetic and formulation endeavors, ultimately accelerating research and development in the pharmaceutical and chemical industries.

References

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters (2nd ed.). CRC Press.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Thermo Fisher Scientific. (2021).

- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions (4th ed.). Elsevier.

Sources

Navigating the Chemical Landscape: A Technical Guide to 4-Chloro-2-iodobenzaldehyde for Advanced Research and Development

For the discerning researcher, scientist, and drug development professional, the sourcing and characterization of starting materials are paramount to the success of any synthetic endeavor. This guide provides an in-depth technical overview of 4-Chloro-2-iodobenzaldehyde (CAS No. 132901-37-2), a key building block in modern organic synthesis. We will delve into the landscape of commercial suppliers, dissect the critical aspects of purity and its analytical determination, and explore its applications in the synthesis of complex molecules, particularly within the pharmaceutical industry.

The Commercial Landscape: Sourcing High-Quality this compound

The accessibility of this compound from commercial suppliers is crucial for seamless research and development. A survey of the market reveals a number of reputable chemical suppliers offering this compound, often with varying purity grades and in a range of quantities.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Stated Purity | Available Quantities | Notes |

| BLD Pharm | Specification Available | Gram to Kilogram | Offers a range of organic building blocks.[1] |

| AOBChem | ≥95% | 250mg to 100g | Provides detailed product information including safety data.[2] |

| ChemicalBook | Varies by supplier | Gram to Bulk | Acts as a directory for multiple Chinese suppliers.[3] |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Inquire for Bulk | A manufacturer based in China.[4] |

It is imperative for the researcher to not only consider the quoted purity but also to request a Certificate of Analysis (CoA) for each batch. The CoA provides critical data on the analytical methods used for quality control and the levels of any detected impurities.

Purity and Analytical Characterization: Ensuring Experimental Integrity

The purity of this compound directly impacts the outcome of subsequent reactions, influencing yield, by-product formation, and the overall success of a synthetic route. Therefore, a thorough understanding of the analytical techniques used to assess its purity is essential.

Common Purity Specifications

Most commercial suppliers offer this compound with a purity of ≥95% or higher. High-purity grades, often exceeding 98%, are also available and are recommended for applications where trace impurities could interfere with sensitive catalytic processes or lead to undesired side reactions in multi-step syntheses.

Key Analytical Techniques for Purity Determination

A multi-technique approach is often employed to provide a comprehensive purity profile of this compound.

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method is typically suitable for analyzing substituted benzaldehydes.[5]

Experimental Protocol: Representative HPLC Method for Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

-

Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent, typically the mobile phase.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound and identifying impurities. The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and positions of signals in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

-

Analysis:

-

Chemical Shift (δ): Analyze the positions of the signals. The aldehydic proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will show characteristic splitting patterns based on their substitution.

-

Integration: The relative areas of the signals should correspond to the number of protons in each environment.

-

Coupling Constants (J): The splitting patterns (e.g., doublets, triplets) and the magnitude of the coupling constants provide information about the connectivity of the protons.

-

Potential Impurities and their Origin

Understanding the potential impurities in commercially available this compound is crucial for troubleshooting synthetic reactions. These impurities can arise from the synthetic route used for its preparation or from degradation during storage.

Common synthetic routes to substituted benzaldehydes can sometimes lead to the formation of related isomers or incompletely reacted starting materials. For instance, the synthesis of 2,4-dichlorobenzaldehyde via Vilsmeier reaction can produce by-products like 2,4-dichloro-m-terephthalaldehyde.[7] While the specific synthesis of this compound is not detailed in the provided results, analogous reactions suggest that starting materials or other halogenated benzaldehydes could be potential impurities.

Applications in Drug Discovery and Development

Halogenated aromatic aldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[8][9] The presence of both a chloro and an iodo substituent on the benzaldehyde ring of this compound offers multiple points for synthetic diversification.

The aldehyde functionality is a versatile handle for various chemical transformations, including:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: To form alkenes.

-

Aldol condensation: To create α,β-unsaturated ketones.[10]

-

Grignard and organolithium additions: To form secondary alcohols.

The halogen atoms, particularly the iodine, are amenable to a variety of cross-coupling reactions, such as:

-

Suzuki coupling: For the formation of carbon-carbon bonds with boronic acids.

-

Heck coupling: For the formation of carbon-carbon bonds with alkenes.

-

Sonogashira coupling: For the formation of carbon-carbon bonds with terminal alkynes.

-

Buchwald-Hartwig amination: For the formation of carbon-nitrogen bonds.

These reactions allow for the construction of complex molecular scaffolds that are often found in pharmacologically active compounds. For example, the synthesis of certain optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, which act as SGLT inhibitors for treating diabetes, involves intermediates with halogenated phenyl groups.[11]

Handling and Storage

Proper handling and storage of this compound are essential to maintain its purity and ensure safety. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] It is also advisable to protect it from light.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. A thorough understanding of its commercial availability, purity assessment, and potential applications is critical for any researcher utilizing this compound. By employing rigorous analytical techniques to verify its quality and leveraging its synthetic handles, scientists can confidently incorporate this key intermediate into their synthetic strategies to access novel and complex molecular architectures.

References

-

AOBChem. This compound. [Link]

- Google Patents. Synthesis of 4-substituted phthalaldehyde.

- Google Patents. Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing these compounds and intermediates thereof, a pharmaceutical formulation and a pharmaceutical composition containing these compounds, and the use of the optically pure benzyl-4-chlorophenyl-C-glucoside derivative as a sodium glucose co-transporter (SGLT) inhibitor in manufacture of a medicament for treating and/or preventing diabetes mellitus (including insulin-dependent diabetes mellitus and non-insulin-dependent diabetes mellitus) or diabetes-associated diseases (including insulin resistance disease and obesity).

-

NMR Laboratory. NMR Laboratory 1. [Link]

- Google P

-

RSC Publishing. Analytical Methods. [Link]

- Google Patents.

- Google Patents. Substituted piperdine antiviral agents.

- Google Patents. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

- Google Patents. 2,4 dichloro benzene formaldehyde synthesis technique.

-

YouTube. NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]

-

YouTube. H-NMR Spectroscopy Basics [Livestream Recording] Organic Chemistry Review & Practice Session. [Link]

-

Scribd. Orgo II Lab 4. [Link]

-

YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. 132901-37-2|this compound|BLD Pharm [bldpharm.com]

- 2. aobchem.com [aobchem.com]

- 3. 4-Chloro-2-iodo-benzaldehyde | 132901-37-2 [chemicalbook.com]

- 4. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Chloro-2-iodobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the material safety data for 4-Chloro-2-iodobenzaldehyde, a halogenated aromatic aldehyde crucial in various synthetic pathways in pharmaceutical and chemical research. As a Senior Application Scientist, the following information is synthesized from available data to ensure a high degree of scientific integrity and practical application in a laboratory setting. This document is structured to provide not just procedural steps but the rationale behind them, ensuring a self-validating system of safety and handling.

Chemical Identity and Properties

This compound is a substituted benzaldehyde with the molecular formula C₇H₄ClIO.[1] Its structure, featuring both chloro and iodo substitutions on the benzene ring, dictates its reactivity and toxicological profile.

| Property | Value | Source |

| CAS Number | 132901-37-2 | [1][2] |

| Molecular Formula | C₇H₄ClIO | [1] |

| Molecular Weight | 266.46 g/mol | [1] |

| Storage Temperature | 2-8°C | [1] |

| Physical State | Solid (presumed) | Inferred from related compounds |

Hazard Identification and GHS Classification

GHS Pictogram:

Signal Word: Warning [3]

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/ attention.

-

P337+P313: If eye irritation persists: Get medical advice/ attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Logical Workflow for Safe Handling and Emergency Response

The following diagram outlines the critical decision-making process for handling this compound, from initial risk assessment to emergency procedures. This workflow is designed to be a self-validating system, ensuring that safety is paramount at every step.

Caption: Workflow for handling this compound.

Detailed Protocols and Procedures

Exposure Controls and Personal Protection

Given the GHS classification, the following personal protective equipment (PPE) and engineering controls are mandatory. The causality is clear: the identified hazards of skin, eye, and respiratory irritation necessitate physical and environmental barriers to prevent exposure.

-

Engineering Controls:

-

Always handle this compound within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors, directly addressing the H335 hazard.[4]

-

Ensure the work area is well-ventilated.

-

An eyewash station and safety shower must be readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[5] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

-

Skin Protection:

-

Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used. This is a secondary control for the H335 hazard.

-

Handling and Storage

Proper handling and storage are crucial to maintaining the stability of the compound and preventing accidental exposure.

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed and sealed.[1]

-

Store at the recommended temperature of 2-8°C in an inert atmosphere and protected from light.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

-

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following procedures are based on standard practices for chemicals with similar GHS classifications.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8][9]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][7][8] If irritation persists, seek medical attention.

-

In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[7][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[4][5][7][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid breathing dust and to prevent contact with skin and eyes.[5]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5]

-

Methods for Cleaning Up:

-

Dampen the spilled solid material with a suitable solvent like 60-70% ethanol to prevent dust generation.

-

Carefully sweep or scoop up the material and place it into a suitable, labeled, and closed container for disposal.[5]

-

Clean the spill area thoroughly with a damp cloth or paper towels, also placing them into the disposal container.

-

Wash the area with soap and water.

-

Fire-Fighting Measures

While specific flammability data for this compound is unavailable, related compounds like 4-chlorobenzaldehyde are combustible at high temperatures.[4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides, hydrogen chloride, and hydrogen iodide.[4][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous waste.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Toxicological Information

Detailed toxicological studies on this compound are not widely available. The provided GHS hazard statements indicate acute oral toxicity, as well as skin, eye, and respiratory irritation.[3] For context, the LD50 (oral, rat) for the related compound 4-chlorobenzaldehyde is reported as 1575 mg/kg.[4][5] This value suggests moderate acute toxicity if ingested. No information is available regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Conclusion

This compound is a valuable research chemical that must be handled with appropriate caution. The key to its safe use lies in a thorough understanding of its known and potential hazards, the consistent application of engineering controls and personal protective equipment, and preparedness for emergency situations. The protocols outlined in this guide are designed to provide researchers and drug development professionals with a robust framework for managing the risks associated with this compound.

References

- First Aid Procedures for Chemical Hazards | NIOSH | CDC. (n.d.).

-

OXFORD LAB FINE CHEM LLP. (n.d.). material safety data sheet - 4-chloro benzaldehyde 98%. Retrieved from [Link]

-

Sdfine. (n.d.). 4-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

Sources

- 1. 132901-37-2|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-2-iodo-benzaldehyde | 132901-37-2 [chemicalbook.com]

- 3. 4-Chloro-2-iodo-benzaldehyde manufacturers and suppliers in india [chemicalbook.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 4-Chloro-2-iodobenzaldehyde

Introduction